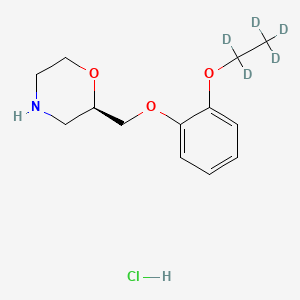

(R)-Viloxazine-d5 Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m1./s1/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-WKLLMZCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC[C@H]2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858564 | |

| Record name | (2R)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-04-2 | |

| Record name | (2R)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into R Viloxazine S Actions

Noradrenergic System Modulation by (R)-Viloxazine

(R)-Viloxazine's primary interaction with the noradrenergic system is through its effect on the norepinephrine (B1679862) transporter (NET). This modulation is a key aspect of its pharmacological profile.

Norepinephrine Transporter (NET) Inhibition

(R)-Viloxazine acts as a selective and moderate inhibitor of the norepinephrine transporter (NET). drugbank.comnih.gov This action prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine in various brain regions. drugbank.com The affinity (K D ) of viloxazine (B1201356) for the human norepinephrine transporter ranges from 155 to 630 nM. wikipedia.org In vitro studies have demonstrated a moderate inhibitory effect of viloxazine on NET, with an IC 50 of 0.26 µM. tandfonline.comtandfonline.com This inhibition of NET is believed to be a primary contributor to the therapeutic effects of viloxazine. macsenlab.comnih.gov

Comparative Affinity and Potency with Other NRIs in Preclinical Models

In preclinical models, viloxazine demonstrates a distinct profile when compared to other norepinephrine reuptake inhibitors like atomoxetine (B1665822) and reboxetine (B1679249). While all three inhibit NET, viloxazine exhibits a more moderate inhibitory effect. nih.gov For instance, the inhibitory constant (K i ) of viloxazine for NET is 2300 nM, which is considerably higher than that of atomoxetine (3.4 nM) and reboxetine (8.2 nM). nih.gov This suggests a lower in vitro potency for viloxazine at the norepinephrine transporter compared to these other agents. nih.gov However, in vivo studies have indicated that viloxazine possesses higher activity than what might be predicted from its in vitro profile. nih.gov The (S)-stereoisomer of viloxazine is reported to be about five times more pharmacologically active than the (R)-(+)-isomer. macsenlab.com

Table 1: Comparative In Vitro Affinity of Viloxazine and Other NRIs for the Norepinephrine Transporter (NET)

| Compound | Inhibitory Constant (Ki) for NET (nM) |

| Viloxazine | 2300 |

| Atomoxetine | 3.4 |

| Reboxetine | 8.2 |

Serotonergic System Interactions of (R)-Viloxazine

Beyond its effects on the noradrenergic system, (R)-Viloxazine also engages with the serotonergic system through interactions with specific serotonin (B10506) receptors.

5-HT2B Receptor Antagonism

Recent preclinical research has revealed that viloxazine acts as an antagonist at the serotonin 5-HT 2B receptor. nih.govd-nb.infoguidetopharmacology.orgdrugbank.com In vitro functional assays have shown that viloxazine inhibits the activity of the 5-HT 2B receptor with an IC 50 of 27.0 µM and a K B of 4.2 µM. nih.govdovepress.com This antagonistic activity at 5-HT 2B receptors is a significant component of its mechanism of action. nih.govdrugbank.com It is hypothesized that by blocking these receptors, which are located on GABAergic interneurons, viloxazine may disinhibit the tonic inhibitory control of serotonin neurons, leading to an indirect increase in serotonin release in brain regions like the medial prefrontal cortex. nih.govd-nb.info

5-HT2C Receptor Agonism

In addition to its antagonist activity at 5-HT 2B receptors, viloxazine demonstrates agonistic activity at 5-HT 2C receptors. nih.govd-nb.infoguidetopharmacology.orgdrugbank.com Functional assays have shown that viloxazine stimulates the response in cells expressing 5-HT 2C receptors, with an EC 50 of 32.0 µM and an E max of 78.6%. nih.govdovepress.com This agonism at 5-HT 2C receptors is another key feature of its serotonergic modulation. nih.govdrugbank.com

Influence on Serotonin Levels in Preclinical Brain Regions

Preclinical studies, particularly microdialysis experiments in freely moving rats, have demonstrated that viloxazine significantly increases extracellular serotonin (5-HT) levels in the prefrontal cortex (PFC). nih.govd-nb.infodrugbank.comdovepress.com The observed increase in 5-HT levels, which can be as high as approximately 500%, is notably greater than that produced by selective serotonin reuptake inhibitors (SSRIs). nih.gov This elevation of serotonin in the PFC is thought to be a consequence of its actions on 5-HT 2B and 5-HT 2C receptors, rather than direct inhibition of the serotonin transporter (SERT), for which it has a very low affinity. tandfonline.comnih.gov Viloxazine has also been shown to increase serotonin levels in the nucleus accumbens and amygdala in vivo. d-nb.inforesearchgate.net

Table 2: In Vitro Activity of Viloxazine at Serotonin Receptors

| Receptor | Activity | IC50 / EC50 (µM) |

| 5-HT 2B | Antagonist | 27.0 |

| 5-HT 2C | Agonist | 32.0 |

Dopaminergic System Engagement in Preclinical Models

In preclinical studies, viloxazine has been shown to modulate the dopaminergic system, though its mechanism of action differs significantly from that of traditional stimulants. d-nb.info Its effects are not linked to the direct inhibition of the dopamine (B1211576) transporter (DAT). nih.govdovepress.comtandfonline.comtandfonline.com Instead, its influence on dopamine levels is largely considered an indirect consequence of its primary activity as a norepinephrine transporter (NET) inhibitor, particularly in the prefrontal cortex where the NET is also responsible for clearing dopamine. d-nb.infonih.gov

Research in rodent models consistently demonstrates that viloxazine administration leads to a significant increase in extracellular dopamine concentrations in the prefrontal cortex (PFC), a brain region critical for executive functions. openmedicalpublishing.orgresearchgate.netnih.govhmpgloballearningnetwork.com This effect is observed at clinically relevant doses. researchgate.netnih.gov

Microdialysis studies in rats have been instrumental in characterizing this effect. One such study found that viloxazine administered at 50 mg/kg intraperitoneally resulted in a significant and sustained increase in dopamine levels throughout a four-hour observation period. researchgate.net Another study confirmed that at a dose of 30 mg/kg, which produces plasma concentrations in rats comparable to those in humans taking clinically effective doses, viloxazine significantly elevated extracellular dopamine in the PFC. nih.gov The peak effect on dopamine levels in the PFC has been observed within 60 minutes of administration. tandfonline.comtandfonline.com This elevation of dopamine in the PFC is believed to contribute to the therapeutic effects of the compound. nih.govhmpgloballearningnetwork.com

Viloxazine's influence on dopamine levels varies across different brain regions, which has important implications for its pharmacological profile.

In the nucleus accumbens , a key area of the brain's reward circuitry, preclinical trials have shown that viloxazine has a minimal to modest and transient effect on dopamine levels. d-nb.infonih.govtandfonline.comopenmedicalpublishing.orgresearchgate.net One microdialysis study in rats reported a brief increase in dopamine in the nucleus accumbens between 30 and 60 minutes after administration, after which levels returned towards baseline. researchgate.net This limited impact on nucleus accumbens dopamine is consistent with findings that viloxazine has negligible activity at the dopamine transporter in this region and is considered to be associated with a low potential for abuse or dependence. nih.govnih.govdovepress.comtandfonline.comresearchgate.net

In the amygdala , a region involved in processing emotions, preclinical rodent models have demonstrated a moderate increase in dopamine levels following viloxazine administration. d-nb.infonih.govopenmedicalpublishing.org Dysregulated dopamine signaling in both the prefrontal cortex and the amygdala has been implicated in the pathophysiology of certain neurological conditions. d-nb.infonih.gov

The differential effects of viloxazine on dopamine in these distinct brain regions are a key aspect of its mechanism.

Data Tables

Table 1: Summary of Viloxazine's Effects on Dopamine in Preclinical Models

| Brain Region | Effect on Dopamine Levels | Key Findings | Supporting Citations |

| Prefrontal Cortex (PFC) | Significant Increase | Effect is sustained and occurs at clinically relevant doses. Primarily mediated by norepinephrine transporter (NET) inhibition. | d-nb.infonih.govtandfonline.comopenmedicalpublishing.orgresearchgate.netnih.govhmpgloballearningnetwork.comresearchgate.net |

| Nucleus Accumbens (NAc) | Minimal / Transient Increase | Negligible activity at the dopamine transporter (DAT). Suggests a low abuse liability. | nih.govd-nb.infonih.govdovepress.comtandfonline.comtandfonline.comopenmedicalpublishing.orgresearchgate.netresearchgate.net |

| Amygdala | Moderate Increase | Implicated in the modulation of emotional regulation pathways. | d-nb.infonih.govopenmedicalpublishing.org |

Table 2: Neurotransmitter Changes in Rat Brain Regions After Viloxazine Administration (50 mg/kg, IP)

This table is based on data from a preclinical microdialysis study in freely moving rats.

| Brain Region | Neurotransmitter | Peak Effect Time Window | Observation |

| Prefrontal Cortex | Dopamine (DA) | 0-240 minutes | Significantly increased throughout the 4-hour period. |

| Norepinephrine (NE) | 0-240 minutes | Significantly increased throughout the 4-hour period. | |

| Serotonin (5-HT) | 30-120 minutes | Significantly increased. | |

| Nucleus Accumbens | Dopamine (DA) | 30-60 minutes | Significantly increased. |

| Norepinephrine (NE) | 0-240 minutes | Significantly increased throughout the 4-hour period. | |

| Serotonin (5-HT) | 0-240 minutes | Significantly increased throughout the 4-hour period. | |

| Source: Adapted from Yu et al., 2020. researchgate.net |

Preclinical Pharmacological Research Methodologies

In Vitro Experimental Designs

In vitro studies are fundamental in determining the direct molecular interactions of a compound. For viloxazine (B1201356), these have included radioligand binding assays, cellular functional activity assays, and neurotransmitter uptake inhibition assays to elucidate its effects on various receptors and transporters.

Radioligand binding assays are used to determine the affinity of a compound for a wide range of receptors and transporters. In these assays, a radiolabeled ligand with known affinity for a specific target is used. The test compound, in this case viloxazine, is introduced to compete with the radioligand for binding to the target. The degree to which the test compound displaces the radioligand indicates its binding affinity. google.com

Studies have shown that viloxazine has a moderate affinity for the norepinephrine (B1679862) transporter (NET). tandfonline.comd-nb.info More recent and comprehensive binding assays have revealed that viloxazine also interacts with several serotonin (B10506) (5-HT) receptor subtypes. nih.gov Specifically, viloxazine has shown affinity for the 5-HT2B and 5-HT2C receptors. wikipedia.org One study reported Ki values of 3,900 nM and 6,400 nM for the 5-HT2C and 5-HT2B receptors, respectively. wikipedia.org Another study found Ki values of 6.40 µM for 5-HT2B and 3.90 µM for 5-HT2C. researchgate.net It also demonstrated weak antagonistic activity at the 5-HT7 receptor and the α1B- and β2-adrenergic receptors. d-nb.infowikipedia.org Viloxazine has a very low affinity for the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govwikipedia.org

| Target | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 155 - 630 | wikipedia.org |

| Serotonin Transporter (SERT) | 17,300 | wikipedia.org |

| Dopamine Transporter (DAT) | >100,000 | wikipedia.org |

| 5-HT2B Receptor | 6,400 | wikipedia.org |

| 5-HT2C Receptor | 3,900 | wikipedia.org |

This table summarizes the binding affinities (Ki) of viloxazine for various monoamine transporters and serotonin receptors.

Beyond simple binding, functional assays determine whether a compound acts as an agonist (activator) or an antagonist (blocker) at a specific receptor. These assays measure the cellular response following the application of the compound.

Functional assays have confirmed that viloxazine acts as an antagonist at 5-HT2B receptors and as an agonist at 5-HT2C receptors. nih.govresearchgate.net The antagonistic activity at the 5-HT2B receptor was demonstrated with an IC50 of 27 µM. nih.gov The agonistic activity at the 5-HT2C receptor was shown with an EC50 of 1.6 µM in a Ca2+ assay and 32 µM in an IP1 HTRF® assay. tandfonline.comresearchgate.net Viloxazine showed no significant agonistic or antagonistic activity at 5-HT1B receptors and exhibited low-potency antagonistic activity at the 5-HT7 receptor. tandfonline.comnih.gov

| Receptor | Functional Activity | IC50 / EC50 (µM) | Reference |

| 5-HT2B | Antagonist | 27 | nih.gov |

| 5-HT2C | Agonist | 1.6 - 32 | tandfonline.comresearchgate.net |

| 5-HT7 | Low Potency Antagonist | >100 | nih.gov |

This table outlines the functional activity of viloxazine at various serotonin receptors, including the half-maximal inhibitory concentration (IC50) for antagonists and the half-maximal effective concentration (EC50) for agonists.

These assays directly measure a compound's ability to block the reuptake of neurotransmitters into presynaptic neurons, a key mechanism for many psychoactive drugs. The inhibitory effect of viloxazine on norepinephrine uptake has been a central finding of its pharmacological profile.

Viloxazine is a moderate inhibitor of the norepinephrine transporter (NET), with a reported IC50 value of 0.26 µM. tandfonline.comnih.gov In contrast, its inhibitory effect on the serotonin transporter (SERT) is significantly weaker, with a reported IC50 of 257 µM. nih.gov This demonstrates viloxazine's selectivity for inhibiting norepinephrine reuptake over serotonin reuptake. nih.gov The inhibition of NET is believed to be a primary contributor to its therapeutic effects. tandfonline.com

| Transporter | IC50 (µM) | Reference |

| Norepinephrine Transporter (NET) | 0.26 | tandfonline.comnih.gov |

| Serotonin Transporter (SERT) | 257 | nih.gov |

This table shows the half-maximal inhibitory concentration (IC50) of viloxazine for the norepinephrine and serotonin transporters.

In Vivo Animal Model Studies

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound in a living organism.

Brain microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. This method provides real-time information on how a drug affects neurochemical balance.

Microdialysis studies in rats have shown that viloxazine administration leads to increased extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex. nih.govresearchgate.net This brain region is critically involved in regulating attention, behavior, and emotion. nih.gov The increase in dopamine in the prefrontal cortex is likely an indirect effect of NET inhibition, as NET is also responsible for dopamine clearance in this area. nih.gov The elevation of serotonin levels is thought to be a result of viloxazine's activity at 5-HT2B and 5-HT2C receptors. nih.govresearchgate.net

Viloxazine is a racemic mixture, meaning it contains two stereoisomers: (R)-viloxazine and (S)-viloxazine. Investigating the individual isomers can reveal differences in their pharmacological activity.

Early behavioral studies in rodents indicated that the S(-)-isomer of viloxazine was approximately five times more active than the R(+)-isomer in certain models following acute administration. researchgate.net In a study on rats with bilateral bulbectomy, a model for assessing antidepressant activity, chronic administration of the S-isomer significantly improved the acquisition of avoidance behavior, while the R-isomer was inactive at the same doses. nih.gov However, in vitro studies examining the release of norepinephrine, dopamine, and 5-hydroxytryptamine (5-HT) from rat brain slices did not show stereospecificity, with both isomers being equally active in causing a concentration-dependent release of 5-HT. nih.gov This suggests that the observed behavioral differences between the stereoisomers may not be directly related to their 5-HT releasing properties in vitro. nih.gov Another source also states that the (S)-(−)-isomer is five times as pharmacologically active as the (R)-(+)-isomer. newdrugapprovals.org

Metabolic Fate Elucidation of Viloxazine and Deuterium Labeling Applications

Identification of Metabolic Pathways

The metabolism of viloxazine (B1201356) proceeds through two main phases. Phase I reactions, primarily oxidation, are followed by Phase II conjugation reactions, which facilitate the excretion of the drug from the body. tandfonline.comnih.gov

Cytochrome P450 (CYP) Isoform Involvement

Several isoforms of the Cytochrome P450 enzyme system are involved in the initial oxidative metabolism of viloxazine. researchgate.nettandfonline.com In vitro studies using human liver microsomes have been pivotal in identifying the specific CYP enzymes responsible for these transformations. tandfonline.com

The primary pathway for viloxazine metabolism is 5-hydroxylation, a reaction predominantly mediated by the CYP2D6 isoenzyme. nih.govresearchgate.netdrugbank.com While CYP2D6 is the major contributor, other CYP isoforms also play a minor role in viloxazine's metabolism. These include CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 . researchgate.nettandfonline.comnih.gov The involvement of multiple CYP enzymes suggests that individuals with genetic variations leading to reduced CYP2D6 activity (poor metabolizers) may still effectively metabolize viloxazine through these alternative pathways. tandfonline.comnih.govpharmgkb.org In fact, studies have shown that the systemic exposure to viloxazine is only slightly higher in CYP2D6 poor metabolizers compared to extensive metabolizers. pharmgkb.orgnih.gov

It is also noteworthy that viloxazine itself can act as an inhibitor of certain CYP enzymes. It is a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4 . fda.govmedscape.comwicpcp.org

Table 1: Cytochrome P450 Isoforms Involved in Viloxazine Metabolism

| CYP Isoform | Role in Viloxazine Metabolism |

|---|---|

| CYP2D6 | Major enzyme responsible for 5-hydroxylation. nih.govresearchgate.netdrugbank.com |

| CYP1A2 | Minor metabolic pathway. researchgate.nettandfonline.comnih.gov Viloxazine is a strong inhibitor of this enzyme. fda.gov |

| CYP2B6 | Minor metabolic pathway. researchgate.nettandfonline.comnih.gov |

| CYP2C9 | Minor metabolic pathway. researchgate.nettandfonline.comnih.gov |

| CYP2C19 | Minor metabolic pathway. researchgate.nettandfonline.comnih.gov |

| CYP3A4 | Minor metabolic pathway. researchgate.nettandfonline.comnih.gov Viloxazine is a weak inhibitor of this enzyme. fda.govmedscape.com |

Uridine Diphospho-Glucuronosyltransferase (UGT) Isoform Involvement

Following the initial oxidation by CYP enzymes, the resulting metabolites, primarily 5-hydroxyviloxazine (B12724933), undergo Phase II conjugation. This process is mainly carried out by Uridine Diphospho-Glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid moiety to the metabolite, increasing its water solubility and facilitating its excretion. wikipedia.orgnih.gov

The key UGT isoforms identified in the glucuronidation of viloxazine metabolites are UGT1A9 and UGT2B15 . wikipedia.orgresearchgate.netfda.gov These enzymes are responsible for the formation of the major metabolite found in plasma, 5-hydroxyviloxazine glucuronide. drugbank.comfda.govfda.gov

Characterization of Metabolites

The metabolic transformation of viloxazine results in several byproducts, with some being more prominent than others.

Formation of 5-Hydroxyviloxazine Glucuronide

The principal metabolite of viloxazine in humans is 5-hydroxyviloxazine glucuronide. wikipedia.orgfda.govfda.gov This metabolite is formed in a two-step process. First, viloxazine undergoes 5-hydroxylation, primarily catalyzed by CYP2D6, to form 5-hydroxyviloxazine. researchgate.netdrugbank.comnih.gov Subsequently, this intermediate is conjugated with glucuronic acid by the action of UGT1A9 and UGT2B15. researchgate.netnih.gov This final glucuronidated product is the major form of the drug detected in the bloodstream and is readily eliminated from the body, primarily through urine. drugbank.comfda.gov

Unique N-Carbamoyl Glucuronide Formation

In humans, viloxazine can also undergo a unique metabolic pathway leading to the formation of an N-carbamoyl glucuronide metabolite. tandfonline.comnih.govnih.gov This type of metabolite is considered a stable Phase II conjugate. tandfonline.comnih.govresearchgate.net Its chemical reactivity characteristics are more akin to stable glucuronides rather than the more reactive acyl glucuronides. tandfonline.comnih.govresearchgate.net

Species-Specific Metabolic Differences

Significant differences in the metabolism of viloxazine have been observed between different species, particularly between rats and humans, in in vitro studies. tandfonline.com

In human hepatocytes, the rate of viloxazine metabolism is relatively low, with approximately 10% of the drug being metabolized over a 120-minute period. fda.gov The major metabolic pathway in humans is 5-hydroxylation followed by glucuronidation. tandfonline.comnih.gov

In contrast, rat hepatocytes exhibit a much more extensive metabolism of viloxazine, with over 90% of the drug metabolized in the same timeframe. tandfonline.comfda.gov The primary metabolic route in rats is O-deethylation followed by sulfation. tandfonline.comnih.gov While the 5-hydroxylation pathway seen in humans is also present in rats, it represents a minor route of metabolism. tandfonline.comnih.govresearchgate.net

Table 2: Species-Specific Differences in Viloxazine Metabolism (In Vitro)

| Species | Primary Metabolic Pathway | Rate of Metabolism (120 min) |

|---|---|---|

| Human | 5-hydroxylation followed by glucuronidation tandfonline.comnih.gov | ~10% fda.gov |

| Rat | O-deethylation followed by sulfation tandfonline.comnih.gov | >90% tandfonline.comfda.gov |

| Dog | Moderate hydroxylation and conjugation | ~50% tandfonline.comfda.gov |

Application of (R)-Viloxazine-d5 Hydrochloride in Metabolic Profiling Research

This compound is a deuterated form of (R)-Viloxazine, a compound that has been investigated for its effects on neurotransmitter systems. bioanalysis-zone.com The incorporation of five deuterium (B1214612) atoms, which are stable, non-radioactive heavy isotopes of hydrogen, makes this compound a powerful tool in metabolic research. Specifically, it serves a critical role as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accurate quantification of viloxazine and its metabolites in biological samples. dntb.gov.ua

The primary metabolic pathway for viloxazine in humans involves hydroxylation at the 5-position of the phenyl ring, a reaction mediated predominantly by the cytochrome P450 enzyme CYP2D6. nih.gov This is followed by a Phase II conjugation reaction, specifically glucuronidation, to form 5-hydroxyviloxazine glucuronide, which is the main metabolite found in human plasma. nih.govnih.gov In preclinical species like rats, while 5-hydroxylation occurs, the major metabolic route is O-deethylation and subsequent sulfation. fda.gov Understanding these pathways is fundamental in drug development, and isotopically labeled compounds like this compound are instrumental in these investigations.

Isotopic labeling is a definitive technique used to trace the biotransformation of a drug within a biological system. mdpi.com The five deuterium atoms on this compound act as a stable, heavy signature. When this labeled compound is administered in a preclinical model, it follows the same metabolic pathways as its non-labeled counterpart.

The key advantage of this approach lies in the detection method, typically mass spectrometry. A mass spectrometer separates ions based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, any metabolite formed from this compound will have a molecular weight that is increased by five mass units (or slightly less, depending on which part of the molecule is lost during metabolism). This distinct mass shift allows researchers to unequivocally identify metabolites originating from the administered drug, distinguishing them from endogenous molecules or other background interferences in a complex biological matrix like plasma or urine. researchgate.net

For instance, when viloxazine undergoes 5-hydroxylation, the resulting 5-hydroxyviloxazine derived from the deuterated parent compound will also be labeled. By detecting this "heavy" metabolite, researchers can confirm the 5-hydroxylation pathway. This method provides clear, unambiguous evidence of specific metabolic transformations, helping to construct a comprehensive metabolic map for the drug. tandfonline.com

Accurate quantification of metabolites is essential for understanding the pharmacokinetics of a drug, including the rate of its metabolism and the exposure levels of its metabolic products. This compound is ideally suited for this purpose, serving as an internal standard in LC-MS/MS assays. scispace.comnih.gov

In a typical preclinical study, biological samples (e.g., rat plasma) are collected at various time points after the administration of unlabeled viloxazine. To prepare these samples for analysis, a precise and known quantity of this compound is added to each one. scispace.com During sample processing and injection into the LC-MS/MS system, any loss of the analyte (the metabolite being measured) will be mirrored by a proportional loss of the deuterated internal standard. nih.gov

The LC-MS/MS instrument is set up to monitor specific mass transitions for both the metabolite and the internal standard. Because the two compounds are structurally almost identical, they behave very similarly during chromatography and ionization. scispace.com The instrument measures the signal intensity for both the metabolite and the internal standard. The concentration of the metabolite in the original sample is then calculated from the ratio of the metabolite's signal to the internal standard's signal. nih.gov This ratiometric approach corrects for variations in sample extraction recovery and instrument response, leading to highly accurate and precise measurements. nih.govscispace.com

Validated HPLC-MS/MS methods for quantifying viloxazine enantiomers in rat plasma have demonstrated a lower limit of quantification of 1 ng/mL, showcasing the sensitivity of this analytical approach. researchgate.net The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving such reliable and sensitive quantification of metabolites in preclinical specimens.

Table 1: Representative Data for 5-Hydroxyviloxazine Concentration in Rat Plasma Following Oral Administration of Viloxazine This table presents hypothetical data to illustrate the results from a preclinical pharmacokinetic study where this compound would be used as an internal standard for quantification via LC-MS/MS.

| Time Post-Dose (hours) | Mean Plasma Concentration of 5-Hydroxyviloxazine (ng/mL) |

| 0.5 | 15.2 |

| 1.0 | 45.8 |

| 2.0 | 88.3 |

| 4.0 | 120.5 |

| 8.0 | 75.1 |

| 12.0 | 30.6 |

| 24.0 | 5.9 |

Preclinical Pharmacokinetic Research Methodologies Utilizing R Viloxazine D5 Hydrochloride

Bioanalytical Method Development for Quantitative Analysis

The quantitative analysis of drug candidates in biological samples is a cornerstone of pharmacokinetic research. The development of sensitive and specific bioanalytical methods is essential for generating reliable data.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and its more advanced counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful analytical techniques used for the quantitative determination of drugs and their metabolites in biological fluids and tissues. These methods offer high sensitivity, selectivity, and throughput, making them ideal for preclinical pharmacokinetic studies.

In the analysis of viloxazine (B1201356) enantiomers, HPLC-MS/MS has been successfully employed. For instance, a sensitive and enantioselective HPLC-MS/MS method was developed for the determination of viloxazine enantiomers in rat plasma. researchgate.netresearchgate.net This method utilized a Chiralpak IC column for the separation of the (R)- and (S)-enantiomers. researchgate.netresearchgate.net The mass spectrometric detection was performed in the multiple reaction monitoring (MRM) mode with a positive electrospray ionization source. researchgate.netresearchgate.net The transitions monitored for the viloxazine enantiomers were m/z 238.2 → 100.0. researchgate.netresearchgate.net Such methods are crucial for understanding the stereospecific pharmacokinetics of chiral drugs like viloxazine. researchgate.net

The development of these methods involves optimizing various parameters, including the mobile phase composition, flow rate, and column temperature, to achieve optimal separation and detection. For example, one method utilized a mobile phase consisting of 10 mM ammonium (B1175870) bicarbonate and methanol (B129727) (5:95 v/v). researchgate.netresearchgate.net

Role of (R)-Viloxazine-d5 Hydrochloride as an Internal Standard in Bioanalytical Assays

In quantitative bioanalytical methods, an internal standard (IS) is used to correct for the variability in sample preparation and instrument response. An ideal internal standard is a compound that is structurally similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. A stable isotope-labeled version of the analyte, such as this compound, is the preferred choice for an internal standard in LC-MS/MS assays.

The use of a deuterated internal standard like this compound offers several advantages. Its chemical and physical properties are nearly identical to the unlabeled analyte, (R)-Viloxazine, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution helps to compensate for matrix effects and variations in instrument performance, leading to improved accuracy and precision of the analytical method. While some studies on viloxazine enantiomers have utilized other compounds like lamivudine (B182088) as an internal standard, the use of a stable isotope-labeled internal standard is generally considered the gold standard in quantitative bioanalysis. researchgate.netresearchgate.net The development of methods for viloxazine has shown the capability to achieve a lower limit of quantification of 1 ng/mL in rat plasma. researchgate.net

Development and Validation of Chiral Analytical Methods for Enantiomers

For chiral drugs like viloxazine, it is often necessary to develop analytical methods that can separate and quantify the individual enantiomers. This is because enantiomers can exhibit different pharmacological and pharmacokinetic properties. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. nih.gov

The development of a chiral HPLC method involves the use of a chiral stationary phase (CSP) that can selectively interact with the enantiomers, leading to their separation. For viloxazine, polysaccharide-based immobilized chiral columns, such as the Chiralpak IC, have been shown to be effective in separating the (R)- and (S)-enantiomers. researchgate.net The validation of these chiral methods is critical to ensure their reliability. This includes assessing parameters such as linearity, accuracy, precision, and selectivity. researchgate.netijpsjournal.comijpsjournal.com For example, a validated method for viloxazine enantiomers in rat plasma and tissues demonstrated good intra-day and inter-day precision with relative standard deviations below 6% and accuracy with relative errors within ±13%. researchgate.net

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are essential in preclinical drug development to understand how a drug is handled by the body. These studies provide critical information for predicting a drug's pharmacokinetic profile in humans.

In Vitro Permeability and Transport Studies

In vitro permeability assays, such as the Caco-2 cell permeability assay, are used to predict the intestinal absorption of a drug. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporter proteins similar to the small intestinal epithelium. A permeability study of viloxazine in Caco-2 cells found a mean monolayer permeability of 5.04 x 10⁻⁵ cm/s, indicating that viloxazine is a high-permeability compound. fda.gov This suggests that viloxazine is likely to be well-absorbed after oral administration. drugbank.com

Tissue Distribution Investigations in Animal Models

Tissue distribution studies in animal models are conducted to determine the extent to which a drug distributes into various tissues and organs. This information is important for understanding the drug's site of action and potential for accumulation in specific tissues.

In preclinical studies with viloxazine, its distribution has been investigated in various tissues of Sprague Dawley rats, including the heart, liver, kidney, and brain. researchgate.net Following oral administration, the enantiomers of viloxazine were quantified in these tissues using a validated HPLC-MS/MS method. researchgate.net Such studies have also explored potential sex differences in the tissue distribution of the enantiomers. researchgate.net Furthermore, microdialysis studies in freely moving rats have been used to characterize the levels of neurotransmitters, such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506), in different brain regions like the prefrontal cortex, following viloxazine administration. tandfonline.comnih.gov

Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter that influences its distribution and availability to target tissues. For viloxazine, the plasma protein binding is in the range of 76% to 82%. wikipedia.org In preclinical research, studies are conducted to determine if there are stereoselective differences in protein binding between the (R)- and (S)-enantiomers. These investigations are crucial because differential binding can lead to variations in the unbound, pharmacologically active concentration of each isomer, even if their total plasma concentrations are similar.

Enantioselective high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS) methods have been developed to separate and quantify individual viloxazine enantiomers in plasma. researchgate.net Such methods are applied to in vitro studies using plasma from various species, including rats and humans, to precisely determine the protein binding characteristics of each enantiomer. researchgate.netresearchgate.net

Table 1: General Protein Binding Properties of Viloxazine

| Parameter | Value | Species |

|---|---|---|

| Protein Binding | 76-82% | Human |

| Key Plasma Proteins | Albumin | General |

Comparative Pharmacokinetic Investigations of (R)- and (S)-Viloxazine in Animal Models

While the two enantiomers of viloxazine may exhibit different pharmacological activities, understanding their comparative pharmacokinetics is essential for interpreting preclinical and clinical outcomes. The S(-)-isomer is reported to be significantly more active than the R(+)-isomer in certain animal models of antidepressant activity. researchgate.nettandfonline.com This difference in activity provides a strong rationale for investigating whether the pharmacokinetic behaviors of the enantiomers are also distinct.

Preclinical studies in animal models, such as Sprague Dawley rats, have been conducted to compare the pharmacokinetic profiles of the individual enantiomers following oral administration. researchgate.netresearchgate.net In one such study, male and female rats were given a 10 mg/kg oral dose of the individual (R)- and (S)-enantiomers, as well as the racemic mixture. researchgate.net The results from these investigations established that the pharmacokinetic profile of (S)-Viloxazine was not statistically different from that of (R)-Viloxazine in rats. researchgate.netresearchgate.net This suggests that the observed differences in pharmacological activity between the enantiomers are likely due to differences at the target receptor or transporter level (pharmacodynamics) rather than differences in their absorption, distribution, metabolism, or excretion (pharmacokinetics).

Another pharmacokinetic study in rats following a single oral dose of 10 mg/kg of viloxazine reported the following parameters, which, given the lack of stereoselective pharmacokinetics, can be considered representative for both enantiomers under these conditions. researchgate.net

Table 2: Pharmacokinetic Parameters of Viloxazine in Rats (10 mg/kg Oral Dose)

| Parameter | Mean Value | Time to Achieve |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 1721 ng/mL | 1.5 hours (Tmax) |

These findings are critical for drug development, as they indicate that the administration of racemic viloxazine results in comparable systemic exposure to both the (R)- and (S)-enantiomers.

Drug Interaction Research: Mechanistic and in Vitro Aspects

Cytochrome P450 Enzyme Inhibition and Induction Studies In Vitro

Investigations using human liver microsomes have been conducted to determine the inhibitory and inductive potential of viloxazine (B1201356) on major CYP isoforms responsible for the metabolism of a vast number of drugs tandfonline.commdpi.com. In vitro DDI testing indicates that viloxazine is not a significant inhibitor or inducer of most CYPs and transporters, with the notable exception of CYP1A2 tandfonline.comnih.govresearchgate.net.

Viloxazine has been identified as a potent and strong inhibitor of the CYP1A2 enzyme tandfonline.comnih.goveunetworkadultadhd.comresearchgate.netnih.gov. In vitro studies determined that viloxazine acts as a reversible inhibitor of CYP1A2, with a reported IC50 value of 0.269 µM tandfonline.com.

Further investigation into the mechanism of inhibition revealed that viloxazine is also a potential time-dependent inhibitor (TDI) of CYP1A2 tandfonline.com. A 6.2-fold shift in the IC50 value was observed upon pre-incubation with the enzyme. However, a similar, albeit smaller, shift of 3.7-fold was also noted following pre-incubation in the absence of the necessary cofactor, NADPH tandfonline.com. This suggests that the observed time-dependency might be attributable to slow-binding inhibition or a non-NADPH-dependent conversion to an inhibitory product, rather than a classic mechanism-based inactivation of the enzyme tandfonline.com.

The inhibitory effects of viloxazine have been evaluated against a panel of other clinically relevant CYP isoforms tandfonline.comnih.gov. Studies in human liver microsomes showed that viloxazine is a reversible inhibitor of CYP2B6, CYP2D6, and CYP3A4/5 activities, although with significantly less potency than observed for CYP1A2 tandfonline.com. In contrast, viloxazine did not produce notable inhibition of CYP2C8, CYP2C9, or CYP2C19 activities, with IC50 values for these enzymes exceeding 1010 µM tandfonline.com. None of the investigated enzymes, apart from CYP1A2, demonstrated time-dependent inhibition by viloxazine tandfonline.com. Clinical assessments later classified viloxazine as a weak inhibitor of CYP2D6 and CYP3A4 nih.goveunetworkadultadhd.comresearchgate.netnih.gov.

The potential for viloxazine to induce the expression of CYP enzymes was studied using cryopreserved human hepatocytes for CYP1A2, CYP2B6, and CYP3A4 researchgate.net. The results from these in vitro drug-drug interaction tests indicate that viloxazine is not a significant inducer of CYP enzymes tandfonline.comnih.govresearchgate.netnih.gov.

| CYP Isoform | IC50 Value (µM) | Inhibition Classification |

|---|---|---|

| CYP1A2 | 0.269 | Strong/Potent tandfonline.comnih.gov |

| CYP2B6 | 184 | Weak tandfonline.com |

| CYP2D6 | 141 | Weak tandfonline.comnih.gov |

| CYP3A4/5 (Midazolam as substrate) | 221 | Weak tandfonline.comnih.gov |

| CYP3A4/5 (Testosterone as substrate) | 352 | Weak tandfonline.com |

| CYP2C8 | >1010 | No significant inhibition tandfonline.com |

| CYP2C9 | >1010 | No significant inhibition tandfonline.com |

| CYP2C19 | >1010 | No significant inhibition tandfonline.com |

Transporter System Interactions In Vitro

The interaction of viloxazine with various drug transporter systems has been assessed in vitro to understand its potential to affect the disposition of other drugs tandfonline.com. These studies evaluated viloxazine's role as an inhibitor of key efflux and uptake transporters.

Viloxazine demonstrated concentration-dependent inhibition of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) tandfonline.com. Using digoxin (B3395198) and prazosin (B1663645) as probe substrates, the IC50 values for inhibition were determined to be 1.50 mM and 1.68 mM, respectively tandfonline.com.

The compound was also identified as an inhibitor of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, with IC50 values of 1.84 mM and 2.70 mM, respectively tandfonline.com. Additionally, viloxazine was characterized as a weak inhibitor of the renal transporter Multidrug and Toxin Extrusion Protein 1 (MATE1), with a reported IC50 value of 140 µM tandfonline.com. Its potential as an inhibitor for MATE2-K was also evaluated tandfonline.com.

| Transporter | Type | IC50 Value |

|---|---|---|

| P-glycoprotein (P-gp) | Efflux | 1.50 mM tandfonline.com |

| Breast Cancer Resistance Protein (BCRP) | Efflux | 1.68 mM tandfonline.com |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Uptake | 1.84 mM tandfonline.com |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Uptake | 2.70 mM tandfonline.com |

| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Efflux (Renal) | 140 µM tandfonline.com |

Synthetic Chemistry and Isotopic Labeling Strategies

Stereoselective Synthesis of (R)-Viloxazine Hydrochloride

Viloxazine (B1201356) possesses a single stereocenter, meaning it exists as two enantiomers: (S)-Viloxazine and (R)-Viloxazine. Research has indicated that the (S)-isomer is significantly more pharmacologically active, often cited as being five to ten times more potent than the (R)-isomer. researchgate.netwikipedia.orgacs.orgnih.gov Despite this, the development of the individual enantiomers, including (R)-Viloxazine, is critical for comprehensive pharmacological and metabolic evaluation.

The stereoselective synthesis of (R)-Viloxazine Hydrochloride is not achieved by a direct asymmetric synthesis but rather through a resolution process of a key intermediate. The general synthesis of racemic viloxazine involves several steps. It typically begins with the reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin (B41342), which forms the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. google.comnewdrugapprovals.orggoogle.com This intermediate is then reacted with agents like 2-aminoethyl hydrogen sulfate (B86663) to construct the morpholine (B109124) ring, ultimately yielding racemic viloxazine. google.comnewdrugapprovals.orggoogleapis.com

To isolate the specific enantiomers, a method of resolving a precursor in the synthetic pathway is employed. A key strategy involves the resolution of the intermediate 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine. researchgate.netgoogle.com By separating the diastereomeric isomers of this precursor, chemists can proceed with the synthesis to yield the individual (R) and (S) enantiomers of viloxazine with a known absolute configuration. This resolution is the pivotal step that allows for the production of enantiomerically pure (R)-Viloxazine Hydrochloride.

Deuterium (B1214612) Incorporation Strategies for (R)-Viloxazine-d5 Hydrochloride

The synthesis of this compound combines the stereoselective approach with isotopic labeling techniques. The primary strategy involves introducing deuterium atoms into a precursor molecule before it is used in the main synthetic pathway.

A well-documented method for synthesizing deuterated viloxazine involves the alkylation of a protected phenol (B47542) with a deuterated ethyl group. iaea.org The specific steps are outlined as follows:

Alkylation: 2-(Benzyloxy)phenol is reacted with [2H5]ethyl iodide to introduce the pentadeuterated ethoxy group. iaea.org

Deprotection: The benzyl (B1604629) protecting group is subsequently removed via catalytic hydrogenation. iaea.org

Epoxide Formation: The resulting deuterated phenol is reacted with epichlorohydrin to form the key epoxide intermediate, 1,2-epoxy-3-(2'-pentadeuteroethoxy-phenoxy)propane. iaea.org

Ring Formation: This deuterated epoxide is then reacted with 2-aminoethyl hydrogen sulfate, leading to the formation of the morpholine ring and yielding the final [2H5]viloxazine product. iaea.org

To produce the specific (R)-enantiomer, this deuteration strategy would be integrated with the stereoselective synthesis described previously, likely by using the resolved (R)-intermediate in the final stages of the synthesis.

The designation "-d5" in this compound specifies that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In this particular compound, the deuteration is specifically located on the ethoxy group attached to the phenoxy ring. smolecule.com All five hydrogen atoms of the ethyl moiety (C₂H₅) are replaced with deuterium atoms to form a pentadeuterioethoxy group (C₂D₅). This precise placement is achieved by using deuterated reagents, such as [2H5]ethyl iodide, during the synthesis. iaea.org

| Deuteration Status | Description | Source |

|---|---|---|

| Ethoxy Group | Complete (d5) - All five hydrogens in the ethoxy group are replaced with deuterium. | smolecule.com |

| Phenyl Ring | Non-deuterated. | smolecule.com |

| Morpholine Ring | Non-deuterated. |

The substitution of hydrogen with deuterium has significant and beneficial implications for the use of this compound in research. These implications primarily relate to metabolic stability and its function as a tracer in analytical studies.

Metabolic Stability and the Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference in bond strength leads to the "kinetic isotope effect," where enzymes, such as the cytochrome P450 family responsible for drug metabolism, break C-D bonds at a slower rate than C-H bonds. For viloxazine, a key metabolic site is the ethoxy group. By deuterating this group, the metabolic cleavage can be slowed, potentially reducing first-pass hepatic clearance and enhancing the compound's stability in biological systems. This increased stability can be advantageous in certain research applications by altering the pharmacokinetic profile. tandfonline.comnih.gov

Tracer Applications in Pharmacokinetic Studies: this compound is an ideal internal standard for bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). clearsynth.com When quantifying the non-deuterated (R)-Viloxazine in complex biological matrices like plasma or tissue, the deuterated analog is added to the sample in a known quantity. clearsynth.comacanthusresearch.com Because the deuterated and non-deuterated forms are chemically almost identical, they exhibit the same behavior during sample extraction, handling, and chromatography, meaning they co-elute. aptochem.com However, the mass spectrometer can easily distinguish between them due to the mass difference of five Daltons. This allows the deuterated standard to act as a precise reference, correcting for variations in sample processing and instrument response, which dramatically improves the accuracy and reliability of quantitative analysis. clearsynth.comscioninstruments.com

Development of Analytical Reference Standards

The development of this compound as an analytical reference standard is a meticulous process designed to ensure its quality, purity, and suitability for use in regulated analytical testing. lgcstandards.comschd-shimadzu.com Such standards are essential for the development and validation of analytical methods, quality control during pharmaceutical production, and for conducting pharmacokinetic and metabolism studies. acanthusresearch.comsynzeal.com

The process involves:

Synthesis and Purification: High-purity synthesis of the compound using the stereoselective and deuteration strategies outlined above. This is followed by rigorous purification techniques, such as crystallization or chromatography, to ensure the final product is free from impurities that could interfere with analysis.

Characterization: Comprehensive structural and isotopic characterization is performed. This includes techniques like Nuclear Magnetic Resonance (NMR) to confirm the position of the deuterium labels and Mass Spectrometry (MS) to verify the molecular weight and isotopic enrichment.

Method Validation: The deuterated standard is used in the validation of analytical methods according to guidelines from regulatory bodies like the ICH. jcdronline.orgresearchgate.net This involves testing for specificity, linearity, accuracy, precision, and robustness of the analytical procedure. jcdronline.org For example, in HPLC-MS/MS methods developed to quantify viloxazine enantiomers, the deuterated analog serves as the internal standard to ensure the method's reliability. researchgate.net

Advanced Research Directions and Methodological Considerations

Further Elucidation of Serotonergic Receptor Downstream Effects

The antagonism of 5-HT₂B receptors, which are located on GABAergic interneurons, is hypothesized to disinhibit serotonin (B10506) neurons, leading to increased serotonin levels in the prefrontal cortex (PFC). researchgate.netdrugbank.com This increase in extracellular serotonin occurs without significant inhibition of the serotonin transporter (SERT), pointing towards a receptor-mediated mechanism. cambridge.orgnih.gov Future research is needed to map these specific downstream pathways, including second messenger systems like phosphatidylinositol-calcium, and to investigate potential effects on gene expression and neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which are crucial for neuronal plasticity. drugbank.comasadsonline.comcollectionscanada.gc.ca

Investigation of (R)-Viloxazine's Effects on Other Neurotransmitter Systems In Vitro and in Preclinical Models

Beyond its primary effects on norepinephrine (B1679862) and serotonin systems, viloxazine's interactions with other neurotransmitters are a key area of research. patsnap.com Although historically known as a norepinephrine reuptake inhibitor (NRI), its profile is distinct from other NRIs. researchgate.netnih.govtandfonline.com Viloxazine (B1201356) moderately inhibits the norepinephrine transporter (NET), which increases extracellular norepinephrine levels in brain regions like the PFC. researchgate.netdrugbank.comnih.gov Due to the NET's role in dopamine (B1211576) reuptake in the PFC, viloxazine also indirectly increases dopamine levels in this region. nih.govdrugbank.comtaylorandfrancis.com

In vitro functional assays have revealed weak antagonistic activity at α₁B- and β₂-adrenergic receptors. nih.govwikipedia.org The (S)-stereoisomer is reportedly ten times more potent than the (R)-isomer in its primary activities. nih.gov Preclinical microdialysis studies in rats have confirmed the increased extracellular levels of norepinephrine, dopamine, and serotonin in the PFC at clinically relevant concentrations. nih.govnih.gov Further preclinical studies are warranted to explore potential interactions with other systems, such as the cholinergic system, and to fully characterize the functional consequences of its weak antagonism at various adrenergic receptors. drugbank.com

Table 1: In Vitro Receptor and Transporter Activity of Viloxazine

| Target | Activity | Measurement (Value) | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Inhibition | K_i (2300 nM) | dovepress.com |

| Serotonin Transporter (SERT) | Inhibition | IC₅₀ (257 µM) | dovepress.com |

| 5-HT₂B Receptor | Antagonism | IC₅₀ (27.0 µM) | nih.gov |

| 5-HT₂C Receptor | Agonism | EC₅₀ (32.0 µM) | nih.gov |

| 5-HT₂A Receptor | Weak Antagonism | IC₅₀ (>300 µM) | nih.gov |

| 5-HT₇ Receptor | Weak Antagonism | 52% inhibition at 100 µM | nih.gov |

| α₁B-Adrenergic Receptor | Weak Antagonism | - | wikipedia.org |

| β₂-Adrenergic Receptor | Weak Antagonism | - | wikipedia.org |

Development of Novel Analytical Approaches for Complex Biological Matrices

The quantification of (R)-Viloxazine and its metabolites in complex biological matrices like plasma, urine, and brain tissue is essential for pharmacokinetic and pharmacodynamic studies. The use of a deuterated internal standard, such as (R)-Viloxazine-d5 Hydrochloride, is critical for achieving high accuracy and precision in these analyses. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The development of novel analytical approaches focuses on enhancing sensitivity, reducing matrix effects, and improving throughput. Advanced sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are employed to isolate the analyte from interfering substances. High-resolution mass spectrometry (HRMS) offers an alternative to traditional triple quadrupole instruments, providing greater specificity and the ability to perform retrospective data analysis. Future research in this area will likely involve the development of microsampling techniques to enable less invasive sample collection and the creation of multiplexed assays to simultaneously quantify (R)-Viloxazine and other relevant neurochemicals.

Theoretical and Computational Modeling of (R)-Viloxazine Receptor Interactions and Stereoselectivity

Computational modeling provides invaluable insights into the molecular interactions between (R)-Viloxazine and its target receptors. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding poses and affinities of the (R)- and (S)-enantiomers to receptors like the NET, 5-HT₂B, and 5-HT₂C. nih.govtandfonline.com These models can help explain the observed stereoselectivity, where the (S)-isomer is noted to be more potent. nih.gov

By simulating the dynamic behavior of the ligand-receptor complex, researchers can identify key amino acid residues involved in binding and elucidate the structural basis for agonistic versus antagonistic activity. For example, modeling can help visualize how (R)-Viloxazine's interaction with the 5-HT₂C receptor stabilizes the active conformation of the Gq-protein binding site. cambridge.org These theoretical approaches can guide the design of future studies and the development of novel compounds with improved selectivity and efficacy.

Potential for this compound in Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is an emerging discipline that integrates computational modeling and experimental data to understand the dynamic interactions between a drug, the biological system, and the disease process. This compound plays a crucial role in generating the high-quality pharmacokinetic (PK) data that forms the foundation of these models.

By providing precise measurements of drug concentration over time, the use of this deuterated standard allows for the development of robust physiologically-based pharmacokinetic (PBPK) models. These PBPK models can be integrated into larger QSP platforms that simulate the effects of viloxazine on neurotransmitter networks in the brain. Such models can be used to predict the impact of genetic polymorphisms in drug-metabolizing enzymes or receptors, explore dose-response relationships in virtual patient populations, and generate new hypotheses about the compound's mechanism of action that can be tested experimentally. The use of this compound is therefore instrumental in advancing a more integrated and predictive understanding of viloxazine's pharmacology.

Q & A

Q. What are the recommended methods for synthesizing and characterizing (R)-Viloxazine-d5 Hydrochloride?

Answer:

- Synthesis : Adapt protocols for deuterated analogs, such as acid-base reactions in deuterated solvents (e.g., D2O) with hydrochloric acid, similar to processes described for vilazodone hydrochloride . Ensure isotopic purity by controlling reaction conditions (e.g., temperature, stoichiometry).

- Characterization :

- Purity : Use HPLC with UV detection (as per >95% purity criteria in product documentation) .

- Structural Confirmation : Employ H/C NMR to confirm deuterium incorporation at the ethoxy group (C13H15D5ClNO3) and compare with non-deuterated analogs. Mass spectrometry (MS) should verify molecular weight (278.79 g/mol) .

- Chiral Purity : Use chiral chromatography or polarimetry to distinguish (R)-enantiomer from racemic mixtures .

Q. How can researchers quantify this compound in biological matrices?

Answer:

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with deuterated internal standards (e.g., Viloxazine-d10) to minimize matrix effects.

- Analytical Methods :

Q. What stability protocols should be followed for this compound in long-term studies?

Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation (observe manufacturer recommendations) .

- Stability Testing :

Advanced Research Questions

Q. How can deuterium isotope effects influence the pharmacokinetics of this compound?

Answer:

Q. How should researchers resolve discrepancies in pharmacokinetic data between (R)-Viloxazine-d5 and its non-deuterated counterpart?

Answer:

- Root-Cause Analysis :

- Analytical Variability : Revalidate LC-MS methods using shared internal standards .

- Isotopic Purity : Confirm deuterium enrichment (>98%) via high-resolution MS to rule out isotopic dilution .

- Metabolic Pathways : Use hepatic microsomal assays to identify enzyme-specific degradation differences (e.g., CYP2D6 vs. CYP3A4) .

- Statistical Frameworks : Apply ANOVA with post-hoc tests to assess significance; use FINER criteria to refine hypotheses .

Q. What methodologies are optimal for assessing chiral purity of this compound in vivo?

Answer:

- In Vivo Sampling : Collect plasma/brain tissue at multiple timepoints post-administration.

- Chiral Separation : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) mobile phase.

- Quantification : Compare AUC ratios of (R)- and (S)-enantiomers to calculate enantiomeric excess (ee) .

Methodological Considerations

- Reference Standards : Use USP-grade Viloxazine Hydrochloride (CAS 35604-67-2) for calibration .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, as per Research Governance frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.